molecular formula C14H14O4 B11863889 3-Acetyl-6-methyl-2H-1-benzopyran-4-yl acetate CAS No. 54013-46-6

3-Acetyl-6-methyl-2H-1-benzopyran-4-yl acetate

Cat. No.: B11863889
CAS No.: 54013-46-6
M. Wt: 246.26 g/mol
InChI Key: BAFBPKRGBIOADI-UHFFFAOYSA-N
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Description

3-Acetyl-6-methyl-2H-chromen-4-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Coumarins are benzopyrone derivatives and are widely found in nature, particularly in green plants, fungi, and bacteria . The compound 3-acetyl-6-methyl-2H-chromen-4-yl acetate is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-methyl-2H-chromen-4-yl acetate typically involves the acetylation of 6-methyl-4-hydroxycoumarin. One common method includes the treatment of 6-methyl-4-hydroxycoumarin with acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) to yield the desired product . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-acetyl-6-methyl-2H-chromen-4-yl acetate may involve large-scale acetylation processes using similar reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-methyl-2H-chromen-4-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-acetyl-6-methyl-2H-chromen-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Properties

CAS No.

54013-46-6

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(3-acetyl-6-methyl-2H-chromen-4-yl) acetate

InChI

InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(18-10(3)16)12(7-17-13)9(2)15/h4-6H,7H2,1-3H3

InChI Key

BAFBPKRGBIOADI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(=C2OC(=O)C)C(=O)C

Origin of Product

United States

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